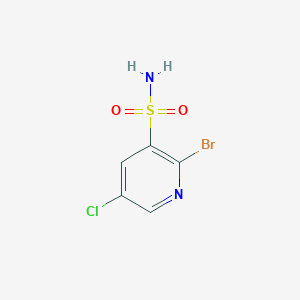
2-Bromo-5-chloropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloropyridine-3-sulfonamide is a chemical compound with the molecular formula C5H3BrClN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyridine-3-sulfonamide typically involves the sulfonation of 2-Bromo-5-chloropyridine. The process begins with the bromination and chlorination of pyridine to obtain 2-Bromo-5-chloropyridine. This intermediate is then subjected to sulfonation using reagents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound .
Scientific Research Applications
2-Bromo-5-chloropyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It serves as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it acts as an inhibitor of certain kinase enzymes, which play a crucial role in cell signaling pathways. The sulfonamide group interacts with the active site of the enzyme, blocking its activity and thereby modulating the biological pathway .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
5-Bromo-2-chloropyrimidine: Similar structure but with a pyrimidine ring instead of pyridine, leading to different reactivity and applications.
2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: Contains additional functional groups that provide different chemical properties.
Uniqueness
2-Bromo-5-chloropyridine-3-sulfonamide is unique due to the presence of both halogen atoms and the sulfonamide group. This combination allows for a wide range of chemical modifications and applications, particularly in medicinal chemistry where the sulfonamide group is known for its biological activity .
Properties
Molecular Formula |
C5H4BrClN2O2S |
|---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
2-bromo-5-chloropyridine-3-sulfonamide |
InChI |
InChI=1S/C5H4BrClN2O2S/c6-5-4(12(8,10)11)1-3(7)2-9-5/h1-2H,(H2,8,10,11) |
InChI Key |
LNIYJEQQIHMQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















